![molecular formula C23H32N4O3S B2525513 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1049406-70-3](/img/structure/B2525513.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule that may be related to the field of medicinal chemistry, given its structural features that are common in drug design, such as dihydroisoquinoline and piperidine moieties. These features are often seen in molecules with potential biological activity, and the presence of a sulfonyl group could indicate a role in enzyme inhibition or receptor modulation.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of dihydroisoquinolines is reported in a study where N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) was used as a key intermediate for the synthesis of novel dihydroisoquinolines . This suggests that similar synthetic strategies could be employed for the synthesis of the compound , involving key intermediates and multistep reactions to introduce the various functional groups and heterocyclic systems.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been explored through molecular docking studies to suggest mechanisms of action for their cytotoxic activity . This implies that the compound could also be analyzed using computational methods to predict its interaction with biological targets, which could be valuable in understanding its potential pharmacological properties.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives can be inferred from the literature. Compounds with similar structures have been synthesized and evaluated for their biological activities, which often involve interactions with enzymes or receptors . The specific functional groups present in the compound, such as the sulfonyl and piperidine moieties, are likely to influence its reactivity and the types of chemical reactions it may undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, it is possible to infer that it would exhibit properties typical of similar heterocyclic compounds. These might include moderate solubility in organic solvents, potential for forming salts with acids or bases, and a certain degree of stability under physiological conditions. The presence of multiple nitrogen atoms suggests the possibility of tautomerism and the formation of hydrogen bonds, which could affect its solubility and bioavailability .
Relevant Case Studies
Although no direct case studies on the compound are provided, the literature does include case studies on related compounds. For example, certain dihydroisoquinoline derivatives have been evaluated for their anticancer activity against human breast cancer cell lines, with some showing promising cytotoxic activity . Additionally, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been studied as potent and selective histamine-3 receptor antagonists, indicating the therapeutic potential of such compounds in the treatment of disorders related to neurotransmitter imbalances . These studies provide a context for the possible applications of the compound in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation
Research has been conducted on the synthesis and evaluation of heterocyclic carboxamides, including compounds similar to the one , for potential antipsychotic agents. These compounds have been evaluated in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize apomorphine-induced responses in mice, suggesting their potential as antipsychotic agents without significant extrapyramidal side effects (Norman et al., 1996).
Potential Anticancer Activities
Aromatic sulfonamides containing a condensed piperidine moiety, structurally related to the compound , have shown to induce oxidative stress and glutathione depletion in various cancer cell lines, demonstrating cytotoxic effects. These findings suggest their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Uro-Selective Activity
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their α1-adrenergic receptor antagonistic properties with a uro-selective profile. These findings suggest their use in developing therapies targeting urological conditions (Rak et al., 2016).
Antimicrobial Investigation
Compounds with a piperidinyl tetrahydrothieno[2,3-c]isoquinoline structure, related to the compound of interest, have been synthesized and investigated for antimicrobial activity. These compounds have shown promising influences against nominated pathogenic strains, indicating their potential in antimicrobial therapy (Zaki et al., 2021).
Molecular Interaction Studies
Molecular interaction studies of similar compounds with cannabinoid receptors have provided insights into the structural requirements for antagonist activity, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-25-12-5-8-21(25)22(26-13-9-18-6-3-4-7-20(18)17-26)16-24-23(28)19-10-14-27(15-11-19)31(2,29)30/h3-8,12,19,22H,9-11,13-17H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLUSVBCPMXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.